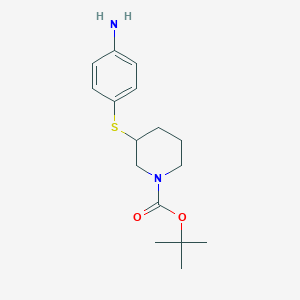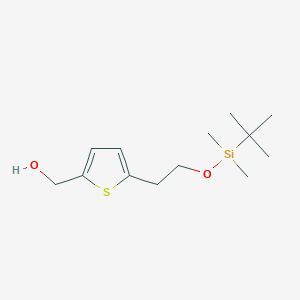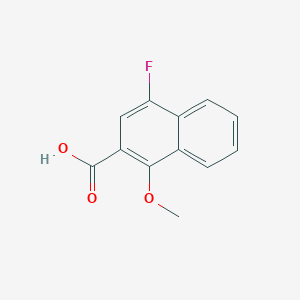
4-Fluoro-1-methoxy-2-naphthoic acid
Vue d'ensemble
Description
4-Fluoro-1-methoxy-2-naphthoic acid is a chemical compound . It is an extended aromatic system .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-1-methoxy-2-naphthoic acid is C12H9FO3 . The structure includes an extended aromatic system .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-1-methoxy-2-naphthoic acid include its molecular formula C12H9FO3 and an extended aromatic system .Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution
A study by Aissaoui et al. (2012) highlighted the substitution of an ortho-fluoro or methoxy group in 1- and 2-naphthoic acids, which furnishes substituted naphthoic acids upon reaction with alkyl/vinyl/aryl organolithium and Grignard reagents. This process, interestingly, does not require a metal catalyst or the need to protect the carboxyl group, suggesting a straightforward approach for modifying naphthoic acids, including 4-Fluoro-1-methoxy-2-naphthoic acid, in synthetic chemistry applications (Aissaoui et al., 2012).
Synthesis and Mechanism
Leyva et al. (2015) investigated the synthesis of methoxy- and fluoro-substituted 2-(anilino)-1,4-naphthoquinones, exploring the influence of catalysts on the addition reactions involving methoxy- and fluoroanilines. The study provides insights into the reactivity and synthetic utility of fluoro and methoxy groups in naphthoquinones, which is relevant to the chemical behavior of 4-Fluoro-1-methoxy-2-naphthoic acid (Leyva et al., 2015).
Chemical and Electronic Integrity in Hybrid Materials
Monteiro et al. (2015) discussed the immobilization of (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol on diamine-functionalized multiwalled carbon nanotubes, utilizing a derivative replaced by 3-fluoro-4-(methoxycarbonyl)phenylboronic acid. This study underscores the potential of 4-Fluoro-1-methoxy-2-naphthoic acid derivatives in the development of hybrid materials, maintaining the chemical and electronic integrity of the chiral BINOL ligand after immobilization (Monteiro et al., 2015).
Fluorination Techniques
Saraswat et al. (2013) explored anodic fluorination of 4-methoxy-1-naphthol using Et3N·5HF in mixed nonaqueous solvent, presenting a methodology that avoids polymer formation on the anode and ensures excellent yield. This technique could be relevant for the synthesis or modification of compounds like 4-Fluoro-1-methoxy-2-naphthoic acid, contributing to green chemistry through efficient fluorination processes (Saraswat et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-fluoro-1-methoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3/c1-16-11-8-5-3-2-4-7(8)10(13)6-9(11)12(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPJNLSSYVNWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-methoxy-2-naphthoic acid | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


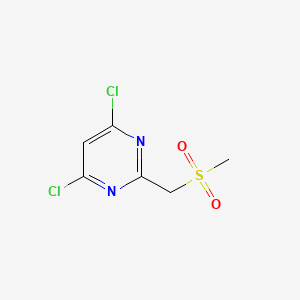
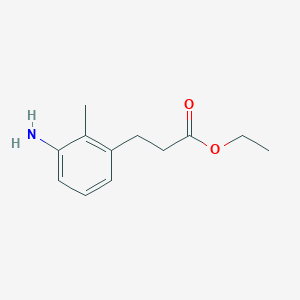
![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)
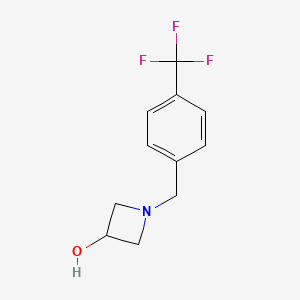
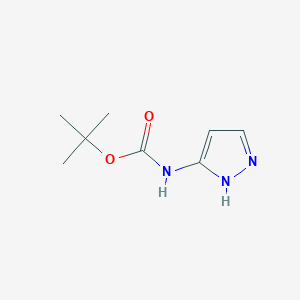


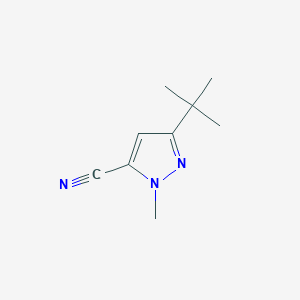
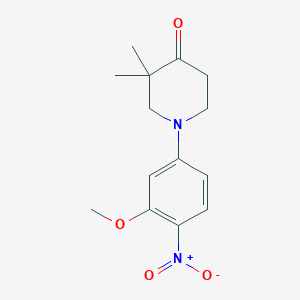
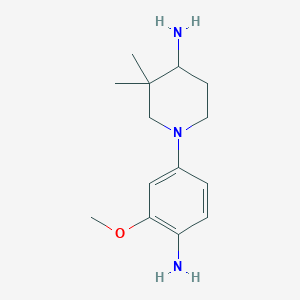
![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)
